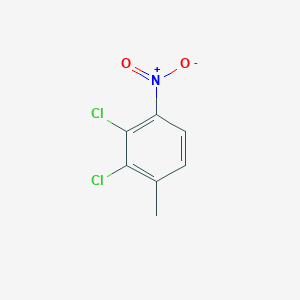

2,3-Dichloro-4-nitrotoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

2,3-dichloro-1-methyl-4-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 |

InChI Key |

FJFIILMWDCALIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Investigations of 2,3 Dichloro 4 Nitrotoluene

Established and Emerging Synthetic Pathways

Direct Nitration of Dichlorotoluene Precursors

A principal route to 2,3-dichloro-4-nitrotoluene involves the direct nitration of 2,3-dichlorotoluene (B105489). This electrophilic aromatic substitution reaction is governed by the directing effects of the existing chloro and methyl substituents on the aromatic ring.

The efficiency and selectivity of the nitration of dichlorotoluene are highly dependent on the reaction conditions and the choice of nitrating agent. Traditional mixed acid systems, typically a combination of concentrated nitric acid and sulfuric acid, are widely used. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Recent research has focused on optimizing these conditions to improve yields and reduce environmental impact. For instance, studies on the nitration of other substituted toluenes have shown that parameters such as temperature, reaction time, and the molar ratios of the reactants are critical. In the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, optimizing the nitration step involved adjusting the mass ratio of fuming sulfuric acid to the starting material and the molar ratio of fuming nitric acid. acs.orgacs.orgresearchgate.net The optimal conditions were found to be a temperature of -5 °C and a reaction time of 3 hours, which significantly increased the yield to 91%. acs.orgacs.orgresearchgate.net

Alternative nitrating agents and catalyst systems are also being explored to move away from the harsh and corrosive nature of mixed acids. These include the use of N₂O₅, which can lead to more "green" and efficient synthesis processes. Solid acid catalysts, such as zeolites, are gaining attention due to their high selectivity, recyclability, and non-corrosive nature, offering a more environmentally friendly alternative to sulfuric acid. researchgate.net The use of microwave assistance in conjunction with solid acid catalysts has also been shown to accelerate reactions and improve product yields, contributing to energy efficiency. researchgate.net

A patented process for preparing 2,3-dichloro-6-nitrotoluene (B3040323) involves dissolving 2,3-dichlorotoluene in dichloroethane and then adding concentrated nitric acid. google.com Another example involves the slow addition of a mixed acid solution to 2,3-dichlorotoluene under controlled temperature conditions. google.com

Interactive Table 1: Optimization of Nitration Conditions

| Parameter | Traditional Method | Optimized/Alternative Method | Benefit of Optimization |

|---|---|---|---|

| Catalyst | Concentrated Sulfuric Acid | Solid Acid Catalysts (e.g., Zeolites) | Recyclable, less corrosive, environmentally friendly. researchgate.net |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | N₂O₅ | "Greener" and more efficient synthesis. researchgate.net |

| Energy Input | Conventional Heating | Microwave-assisted reactions | Reduced energy consumption, faster reaction rates, better heat homogeneity. researchgate.net |

| Temperature | Elevated temperatures | Optimized lower temperatures (e.g., -5 °C) | Increased yield and selectivity. acs.orgacs.orgresearchgate.net |

| Reaction Time | Variable | Optimized for completeness (e.g., 3 hours) | Prevents byproduct formation and ensures complete reaction. acs.orgacs.org |

| Solvent | Often neat or traditional organic solvents | Dichloroethane | Better temperature control, easier product separation. google.comsmolecule.com |

The directing effects of the substituents on the toluene (B28343) ring are crucial in determining the position of the incoming nitro group. In 2,3-dichlorotoluene, the methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but also deactivating. The interplay of these electronic and steric effects influences the final isomer distribution.

During the nitration of 2,3-dichlorotoluene, the nitro group is directed to the 4-, 5-, or 6-position. The formation of 2,3-dichloro-4-nitrotoluene is favored due to the directing influence of the methyl group to its para position and the ortho position of the chlorine at C2. However, other isomers such as 2,3-dichloro-5-nitrotoluene and 2,3-dichloro-6-nitrotoluene are also formed. The separation of these isomers can be challenging and often requires fractional distillation or crystallization. nih.gov

The choice of catalyst can significantly influence regioselectivity. Zeolite-based solid acid catalysts, for example, can enhance regioselectivity due to their shape-selective nature, favoring the formation of specific isomers that can fit within their porous structure. researchgate.net Studies on the nitration of toluene have shown that the use of certain zeolite catalysts can lead to a higher preference for the para-isomer. cardiff.ac.uk

In a specific example of synthesizing 2,3-dichloro-6-nitrotoluene, the reaction of 2,3-dichlorotoluene with a mixture of concentrated nitric acid and fuming sulfuric acid yielded the desired product. google.com

Traditional nitration processes using mixed acids generate significant amounts of acidic waste, which poses a serious environmental problem. cardiff.ac.uk The disposal of this spent acid is a major concern, driving the development of more sustainable synthetic routes. defeder.es

Green chemistry principles are increasingly being applied to the synthesis of nitroaromatic compounds. researchgate.net This includes the use of solid acid catalysts to replace corrosive and hazardous liquid acids. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and improving process economics. cardiff.ac.uk

Solvent choice is another critical aspect of green chemistry. The use of environmentally benign solvents or even solvent-free reaction conditions can significantly reduce the environmental footprint of the synthesis. dergipark.org.tr For instance, dichloroethane has been used as a solvent in the nitration of dichlorotoluene derivatives, which can facilitate better temperature control and product separation while reducing acidic waste. smolecule.com

Furthermore, the development of continuous flow chemistry processes offers advantages in terms of safety, efficiency, and waste minimization compared to traditional batch processes. nih.govispe.org Flow chemistry allows for better control over reaction parameters, leading to higher yields and purities, and reduces the risks associated with handling hazardous reagents on a large scale. nih.gov

Chlorination of Nitrotoluene Derivatives and Subsequent Functionalization

An alternative synthetic strategy involves the chlorination of a nitrotoluene precursor. For example, starting with 4-nitrotoluene (B166481), chlorination can be performed to introduce chlorine atoms onto the ring. However, the nitro group is a meta-director, which would not lead to the desired 2,3-dichloro substitution pattern directly. Therefore, a more complex, multi-step synthesis is often required.

One patented method describes the chlorination of 4-nitrotoluene in the presence of a ferric chloride catalyst to produce 2-chloro-4-nitrotoluene (B140621). google.com To avoid the formation of dichlorinated byproducts, the reaction is carefully monitored and stopped at a specific conversion rate. google.com Further chlorination to introduce a second chlorine atom at the 3-position would be challenging due to the directing effects of the existing substituents.

A more plausible route would involve starting with a different nitrotoluene isomer or employing a strategy that allows for the sequential and regioselective introduction of the chloro groups. For instance, starting with 3-chloro-4-nitrotoluene, a second chlorination could potentially yield 2,3-dichloro-4-nitrotoluene. However, the regioselectivity of this second chlorination would need to be carefully controlled.

Exploration of Novel Synthetic Routes to 2,3-Dichloro-4-nitrotoluene

The development of novel synthetic methods is an ongoing area of research, driven by the need for more efficient, selective, and sustainable processes. One approach could involve the use of protecting groups to block certain positions on the toluene ring, thereby directing the nitration and chlorination steps to the desired locations.

Another area of exploration is the use of diazotization-dethianation reactions. For example, starting from an appropriately substituted aminotoluene derivative, the amino group could be converted to a diazonium salt, which can then be replaced by a chlorine atom via a Sandmeyer-type reaction. A multi-step synthesis starting from o-toluidine (B26562) has been reported to produce 2,3-dichlorotoluene, which could then be nitrated. google.com This route involves several steps, including protection, sulfonation, chlorination, and deprotection, before the final Sandmeyer reaction. google.com

Furthermore, advances in catalysis, including the use of transition metal catalysts, could open up new avenues for the direct and selective functionalization of the toluene ring. These methods could potentially offer milder reaction conditions and higher selectivity compared to traditional electrophilic substitution reactions.

Reaction Mechanisms and Kinetic Studies

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution is the primary mechanism for introducing functional groups onto an aromatic ring and generally proceeds in two main steps. masterorganicchemistry.compressbooks.pub This mechanism preserves the exceptional stability of the aromatic ring. pressbooks.pub

The general mechanism involves:

Formation of the Electrophile : A strong electrophile is generated, which is capable of attacking the electron-rich aromatic ring. For nitration, the electrophile is the nitronium ion (NO₂⁺), typically formed by reacting nitric acid with a stronger acid catalyst like sulfuric acid. chemistrysteps.com For chlorination, a Lewis acid catalyst is often used to polarize the chlorine molecule, creating a potent electrophile (Cl⁺). total-synthesis.com

Attack and Formation of the Sigma Complex : The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. pressbooks.pubchemistrysteps.com This initial attack is the slow, rate-determining step of the reaction because it involves the temporary loss of aromatic stability. masterorganicchemistry.com

Restoration of Aromaticity : In a fast subsequent step, a base removes a proton (H⁺) from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comlibretexts.org The electrons from the carbon-hydrogen bond move back into the ring, restoring its stable aromatic system and yielding the substituted product. masterorganicchemistry.com

This two-step process of addition-elimination ensures that the final product retains the energetically favorable aromatic ring structure. chemistrysteps.com

Influence of Substituents on Reaction Rates and Selectivity

When an aromatic ring already contains one or more substituents, they profoundly influence the rate and orientation of subsequent electrophilic substitution reactions. numberanalytics.comnumberanalytics.com These effects are critical in directing the synthesis towards the desired isomer, such as 2,3-dichloro-4-nitrotoluene.

Substituents are classified based on two properties:

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction. total-synthesis.com Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups. numberanalytics.comuoanbar.edu.iq

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction. numberanalytics.com Examples include nitro (-NO₂), sulfonic acid (-SO₃H), and carbonyl (-COR) groups. numberanalytics.comuoanbar.edu.iq Halogens are an exception; they are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directors because their lone pairs can stabilize the intermediate carbocation through resonance. libretexts.orgmsu.edu

Directing Effect : This determines the position(s) on the ring where the new substituent will be added. numberanalytics.com

Ortho-, Para-Directors : These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. Most activating groups and halogens are ortho-, para-directors. numberanalytics.comuoanbar.edu.iq

Meta-Directors : These groups direct the incoming electrophile to the positions one carbon removed (meta). Most deactivating groups are meta-directors. numberanalytics.comuoanbar.edu.iq

In the synthesis of 2,3-dichloro-4-nitrotoluene via the nitration of 2,3-dichlorotoluene, the directing effects of the existing substituents—one methyl group and two chlorine atoms—are combined.

Methyl Group (-CH₃) : An activating, ortho-, para-director. uoanbar.edu.iq

Chlorine Atoms (-Cl) : Deactivating, ortho-, para-directors. msu.edu

In 2,3-dichlorotoluene, the methyl group at C1 directs incoming electrophiles to the C2 (blocked), C4, and C6 positions. The chlorine at C2 directs to C4 and C6. The chlorine at C3 directs to C1 (blocked) and C5. The directing effects of the methyl group and the C2-chloro atom reinforce each other, strongly favoring substitution at the C4 and C6 positions. The activating nature of the methyl group makes these positions particularly reactive, leading to the formation of a mixture of 2,3-dichloro-4-nitrotoluene and 2,3-dichloro-6-nitrotoluene.

Table 1: Influence of Substituents in Electrophilic Aromatic Substitution

| Substituent | Chemical Formula | Effect on Rate | Directing Effect |

| Methyl | -CH₃ | Activating | Ortho, Para |

| Chlorine | -Cl | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Deactivating | Meta |

To illustrate the principle of selectivity, the nitration of toluene provides a well-documented example. The activating methyl group directs the incoming nitro group primarily to the ortho and para positions.

Table 2: Typical Isomer Distribution in the Mononitration of Toluene

| Isomer | Percentage |

| ortho-Nitrotoluene | 55–60% |

| meta-Nitrotoluene | 3–4% |

| para-Nitrotoluene | 35–40% |

| Source: nih.gov |

Catalytic Approaches in the Synthesis of Dichloronitrotoluenes

Catalysis is essential in many electrophilic aromatic substitution reactions, serving to either generate a sufficiently reactive electrophile or to increase the reaction rate. total-synthesis.commdpi.com The choice of catalyst can significantly affect the efficiency and selectivity of the synthesis.

Nitration : The standard catalyst for nitration is concentrated sulfuric acid. It acts as a dehydrating agent and, more importantly, a strong acid that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comnih.gov

Chlorination : The chlorination of aromatic rings typically requires a catalyst to enhance the electrophilicity of the chlorine molecule. total-synthesis.com Common catalysts are Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com These catalysts polarize the Cl-Cl bond, creating a potent chloronium ion-like species that can be attacked by the aromatic ring. Iodine can also be used as a catalyst, proving highly effective in the chlorination of 4-nitrotoluene to yield 2-chloro-4-nitrotoluene with high selectivity. google.com The use of 0.1 to 10% by weight of iodine relative to the starting material is a documented process. google.com

Modern synthetic chemistry increasingly focuses on developing greener and more sustainable catalytic systems. mdpi.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and improving the economic and environmental profile of the chemical process. mdpi.commdpi.com

Table 3: Common Catalysts in Electrophilic Aromatic Substitution

| Reaction | Catalyst | Role of Catalyst |

| Nitration | Sulfuric Acid (H₂SO₄) | Generates nitronium ion (NO₂⁺) from nitric acid. chemistrysteps.com |

| Chlorination | Iron(III) Chloride (FeCl₃) | Polarizes Cl-Cl bond to create a stronger electrophile. google.com |

| Chlorination | Iodine (I₂) | Acts as a halogen carrier to facilitate chlorination. google.com |

| Friedel-Crafts Alkylation | Aluminum Chloride (AlCl₃) | Generates a carbocation electrophile from an alkyl halide. total-synthesis.com |

Chemical Transformations and Derivative Synthesis of 2,3 Dichloro 4 Nitrotoluene

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation of 2,3-dichloro-4-nitrotoluene, leading to the formation of the corresponding aniline (B41778) derivative, which is a valuable intermediate in the synthesis of dyes and other specialty chemicals.

The primary product of the nitro group reduction of 2,3-dichloro-4-nitrotoluene is 2,3-dichloro-4-aminotoluene. This conversion can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method. The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. commonorganicchemistry.com For halogenated nitroaromatics, careful selection of the catalyst and reaction conditions is crucial to prevent dehalogenation. For instance, using Raney nickel can be advantageous for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com A patent for the manufacture of chlorinated aromatic amines describes the catalytic hydrogenation of molten chlorinated nitroaromatic compounds, including 2-chloro-4-nitrotoluene (B140621), in the presence of a thiophene (B33073) inhibitor to suppress dechlorination. google.com This process yields the corresponding chlorinated amine with high purity. google.com

Chemical reduction methods also offer effective routes to 2,3-dichloro-4-aminotoluene. The Bechamp reduction, which employs iron filings in an acidic medium (e.g., hydrochloric acid or acetic acid), is a classic and cost-effective method for the reduction of aromatic nitro compounds. wikipedia.orgvaia.com This method is generally selective for the nitro group, leaving the halogen substituents intact. sciencemadness.org Other chemical reducing agents that can be employed include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and sodium hydrosulfite (Na₂S₂O₄). commonorganicchemistry.comwikipedia.orgorganic-chemistry.org Sodium hydrosulfite is a mild and inexpensive reducing agent for converting aromatic nitro compounds to anilines. organic-chemistry.orgresearchgate.net

The following table summarizes common reduction methods applicable to the synthesis of 2,3-dichloro-4-aminotoluene.

| Reducing Agent/System | Typical Conditions | Key Features | Reference(s) |

| H₂ / Pd/C | Hydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate) | High efficiency, but risk of dehalogenation. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas pressure, solvent (e.g., methanol) | Often preferred for halogenated substrates to minimize dehalogenation. | commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Refluxing acid | Cost-effective, selective for nitro group reduction. | wikipedia.orgvaia.com |

| SnCl₂ / HCl | Concentrated HCl | Mild, useful for laboratory-scale synthesis. | commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Mild conditions, useful when acidic or strong catalytic methods are not suitable. | organic-chemistry.orgresearchgate.net |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The most widely accepted general mechanism for both catalytic hydrogenation and chemical reduction is the Haber mechanism, which proposes a stepwise reduction. unimi.itorientjchem.org

The reaction pathway can be described as follows:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (-NH₂).

Under certain conditions, particularly in the so-called "condensation route," the intermediate nitroso compound can react with the hydroxylamine to form an azoxy compound, which is then successively reduced to an azo compound, a hydrazo compound, and finally cleaved to form two molecules of the amine. unimi.it

For halogenated nitroaromatics like 2,3-dichloro-4-nitrotoluene, the presence of electron-withdrawing substituents can lead to the accumulation of the arylhydroxylamine intermediate. acsgcipr.org These hydroxylamine species can be thermally unstable and may require specific reaction conditions to ensure complete reduction to the desired amine. acsgcipr.org In the context of reduction with iron metal, the process is believed to be an electrochemical one where the iron acts as the anode and the nitro compound is reduced at the cathodic sites on the iron surface. dtic.mil

Reactions Involving Halogen Substituents

The chlorine atoms on the aromatic ring of 2,3-dichloro-4-nitrotoluene are generally unreactive under standard conditions. However, the presence of the strong electron-withdrawing nitro group at the para-position to one of the chlorine atoms (at C-3) and ortho to the other (at C-2) significantly activates them towards nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 2,3-dichloro-4-nitrotoluene framework. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. commonorganicchemistry.com The subsequent departure of a halide ion restores the aromaticity.

The rate of SNAr reactions is highly dependent on the position of the leaving group relative to the activating nitro group. In 2,3-dichloro-4-nitrotoluene, the nitro group at C-4 activates both chlorine atoms. However, the activating effect is stronger for the ortho position (C-3) and the para position. In this case, the chlorine at C-3 is para to the nitro group and the chlorine at C-2 is meta. Therefore, the chlorine at C-3 is expected to be more readily substituted by nucleophiles. However, steric hindrance from the adjacent methyl group and chlorine atom might play a role. In the related compound 1,2-dichloro-3-nitrobenzene, the chlorine at the 2-position (ortho to the nitro group) is the more mobile one. thieme-connect.com

A variety of nucleophiles can be used to displace the chlorine atoms, including:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) (NaOCH₃) or other alkoxides can yield the corresponding methoxy- or alkoxy-substituted nitrotoluenes.

Amines: Primary and secondary amines can displace a chlorine atom to form N-substituted aminodichlorotoluenes. libretexts.org

Thiols: Thiolates can react to form the corresponding thioethers.

The regioselectivity of the substitution can often be controlled by the choice of nucleophile and reaction conditions. For example, a bulky nucleophile might preferentially attack the less sterically hindered chlorine atom.

The formation of arynes (or benzynes) from dihaloarenes typically requires very strong bases (like sodium amide) or organometallic reagents and proceeds via an elimination-addition mechanism. This pathway is generally less common for nitro-substituted haloarenes because the strong electron-withdrawing nitro group disfavors the formation of the required carbanion intermediate for elimination. nih.govrsc.org

While there is no specific literature detailing aryne formation from 2,3-dichloro-4-nitrotoluene, one can speculate on its feasibility. The generation of an aryne from this molecule would involve the abstraction of a proton ortho to one of the chlorine atoms, followed by the elimination of a chloride ion. The most acidic protons are at the C-5 and C-6 positions. Abstraction of the proton at C-5 followed by elimination of the chlorine at C-4 would lead to a 5,6-didehydro-2,3-dichlorotoluene intermediate. However, the presence of the deactivating nitro group and the relatively low acidity of the aromatic protons make this a challenging transformation under typical aryne-forming conditions.

Modern methods for aryne generation under milder conditions, such as the fluoride-induced decomposition of ortho-silyl aryl triflates or from aryl "onium" salts, have expanded the scope of aryne chemistry. researchgate.netchemrxiv.org In principle, 2,3-dichloro-4-nitrotoluene could be converted into a suitable precursor for these methods, but such a synthesis would likely be multi-step and has not been reported.

Reactions of the Methyl Group

The methyl group of 2,3-dichloro-4-nitrotoluene is attached to a highly electron-deficient aromatic ring. This electronic environment influences its reactivity, particularly towards oxidation and halogenation.

Oxidation of the methyl group to a carboxylic acid is a common transformation for toluenes. However, the presence of strong electron-withdrawing groups on the aromatic ring, such as the two chlorine atoms and the nitro group in 2,3-dichloro-4-nitrotoluene, makes the methyl group more resistant to oxidation. Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under forcing conditions would likely be required to convert the methyl group to a carboxylic acid, forming 2,3-dichloro-4-nitrobenzoic acid. gauthmath.com The oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzoic acid is a known process. nih.gov

Free-radical halogenation of the methyl group, for instance with N-bromosuccinimide (NBS) or under UV irradiation with elemental halogens, could potentially lead to the formation of the corresponding benzyl (B1604629) halide, 2,3-dichloro-4-nitrobenzyl chloride or bromide. These benzylic halides are themselves versatile synthetic intermediates, susceptible to nucleophilic substitution at the benzylic carbon. A patent describes the chlorination of p-nitrotoluene to produce 2-chloro-4-nitrotoluene, indicating that ring chlorination is a competing pathway under certain conditions. google.com Selective halogenation of the methyl group would require conditions that favor free-radical substitution over electrophilic aromatic substitution.

Oxidation to Carboxylic Acid Derivatives (e.g., Dichloronitrobenzoic Acids)

The methyl group of 2,3-dichloro-4-nitrotoluene can be oxidized to a carboxylic acid group, yielding 2,3-dichloro-4-nitrobenzoic acid. This transformation is a common and crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The oxidation of alkylbenzenes to their corresponding benzoic acids is a well-established reaction in organic chemistry. masterorganicchemistry.com For nitrotoluene derivatives, this reaction requires potent oxidizing agents due to the deactivating effect of the nitro group on the benzene (B151609) ring.

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) in neutral or alkaline conditions, or nitric acid (HNO₃) at elevated temperatures. nih.govgauthmath.comsciencemadness.org The reaction with potassium permanganate typically involves heating the substrate with an aqueous solution of KMnO₄. The reaction proceeds through a series of manganese ester intermediates, eventually leading to the formation of the potassium salt of the carboxylic acid. Subsequent acidification yields the final product, 2,3-dichloro-4-nitrobenzoic acid.

Typical Reaction Conditions for Oxidation:

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Product |

| Potassium Permanganate (KMnO₄) | Water, Pyridine | Reflux | Several hours | 2,3-Dichloro-4-nitrobenzoic acid |

| Nitric Acid (HNO₃) | Water | High Temperature & Pressure | Variable | 2,3-Dichloro-4-nitrobenzoic acid |

The resulting 2,3-dichloro-4-nitrobenzoic acid is a versatile intermediate. For instance, it can be converted into its corresponding acid chloride, 2,3-dichloro-4-nitrobenzoyl chloride, by reacting with thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution reactions to form esters, amides, and other carboxylic acid derivatives.

Side-Chain Halogenation and Subsequent Reactions

The methyl group of 2,3-dichloro-4-nitrotoluene can undergo free-radical halogenation to introduce one or more halogen atoms, typically bromine or chlorine. This reaction, often referred to as benzylic halogenation, is usually initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The most common reagent for this purpose is N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. researchgate.net

The reaction selectively occurs at the benzylic position due to the stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring. The product of monohalogenation is 2,3-dichloro-4-nitrobenzyl halide (e.g., 2,3-dichloro-4-nitrobenzyl bromide). Controlling the reaction conditions, such as the stoichiometry of the halogenating agent, is crucial to prevent over-halogenation, which would lead to the formation of di- and tri-halogenated products. scientificupdate.com

Typical Conditions for Side-Chain Bromination:

| Reagent | Initiator | Solvent | Temperature | Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | 2,3-Dichloro-4-nitrobenzyl bromide |

| Bromine (Br₂) | UV light | Carbon Tetrachloride (CCl₄) | Reflux | 2,3-Dichloro-4-nitrobenzyl bromide |

The resulting 2,3-dichloro-4-nitrobenzyl halides are valuable alkylating agents. The benzylic halogen is highly susceptible to nucleophilic substitution reactions. These subsequent reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. For example, reaction with amines yields substituted benzylamines, while reaction with alkoxides or phenoxides produces benzyl ethers.

Formation of Advanced Organic Intermediates from 2,3-Dichloro-4-nitrotoluene

The derivatives of 2,3-dichloro-4-nitrotoluene, particularly those obtained from side-chain halogenation, are pivotal in the synthesis of more complex molecules and advanced organic intermediates. These intermediates often serve as building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govgoogleapis.com

A notable example is the use of a closely related isomer, 2,3-dichloro-6-nitrotoluene (B3040323), in the synthesis of Anagrelide, a medication used to treat thrombocythemia. google.com The synthesis involves the side-chain bromination of 2,3-dichloro-6-nitrotoluene to form 2,3-dichloro-6-nitrobenzyl bromide. This intermediate is then reacted with ethyl glycinate (B8599266) to produce ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine. google.com This glycine (B1666218) derivative is a key precursor that undergoes further transformations, including reduction of the nitro group and cyclization, to form the final active pharmaceutical ingredient.

The chemical principles of this synthesis are directly applicable to derivatives of 2,3-dichloro-4-nitrotoluene. The corresponding 2,3-dichloro-4-nitrobenzyl bromide can be used as a starting material to synthesize a variety of N-benzylglycine esters and other similar structures. These compounds are valuable intermediates for the construction of heterocyclic systems and other complex molecular architectures. researchgate.netclockss.org The reaction of 2,3-dichloro-4-nitrobenzyl bromide with various nucleophiles, such as amines, thiols, and carbanions, opens up a wide array of possibilities for creating advanced organic intermediates with potential applications in various fields of chemistry.

Environmental Behavior and Biodegradation Pathways of Dichloronitrotoluenes

Microbial Degradation Processes

Microorganisms have demonstrated a remarkable ability to adapt and evolve metabolic pathways to utilize xenobiotic compounds as sources of carbon, nitrogen, and energy. nih.govresearchgate.net The biodegradation of dichloronitrotoluenes is a prime example of this microbial adaptability, involving specialized enzymes and intricate metabolic routes.

Identification and Characterization of Microbial Strains Capable of Degrading Dichloronitrotoluenes

Several bacterial strains have been isolated and identified for their capacity to degrade various dichloronitrobenzene and dichloronitrotoluene isomers. These microorganisms are often found in contaminated sites, where they have evolved the necessary enzymatic machinery to break down these toxic compounds. nih.govresearchgate.net

A notable example is Diaphorobacter sp. strain JS3051, which can utilize 2,3-dichloronitrobenzene (B165493) (2,3-DCNB) as its sole source of carbon, nitrogen, and energy. nih.govasm.org Similarly, Diaphorobacter sp. strain JS3050 has been identified for its ability to grow on 3,4-dichloronitrobenzene (B32671) (3,4-DCNB). nih.govresearchgate.net These strains were isolated from a site contaminated with dichloronitrobenzenes, highlighting the selective pressure that drives the evolution of these degradative capabilities. nih.gov

Other genera, such as Pseudomonas, Rhodococcus, and Bacillus, are also known for their ability to degrade a wide range of aromatic and xenobiotic compounds, including various nitrotoluenes and chloronitrobenzenes. frontiersin.orgmdpi.com For instance, Acidovorax sp. strain JS42 is capable of degrading 2-nitrotoluene. dtic.milresearchgate.net While direct evidence for 2,3-dichloro-4-nitrotoluene degradation by these specific strains might be limited in the available literature, their known metabolic versatility makes them strong candidates for involvement in the breakdown of dichlorinated nitrotoluenes.

Table 1: Examples of Bacterial Strains with Degradative Capabilities towards Dichloronitrobenzenes and Related Compounds

| Strain Name | Degraded Compound(s) | Key Features |

| Diaphorobacter sp. strain JS3051 | 2,3-Dichloronitrobenzene (2,3-DCNB) | Utilizes 2,3-DCNB as sole carbon, nitrogen, and energy source. nih.govasm.org |

| Diaphorobacter sp. strain JS3050 | 3,4-Dichloronitrobenzene (3,4-DCNB) | Utilizes 3,4-DCNB as a growth substrate. nih.govresearchgate.net |

| Acidovorax sp. strain JS42 | 2-Nitrotoluene (2-NT) | Serves as a model organism for studying nitroarene degradation pathways. dtic.milresearchgate.net |

| Pseudomonas sp. strain ZWLR2-1 | 2-Chloronitrobenzene (2-CNB) | Degrades 2-CNB via an oxidative pathway. nih.gov |

| Comamonas sp. strain CNB-1 | 4-Chloronitrobenzene (4-CNB) | Capable of degrading 4-CNB. nih.gov |

Enzymatic Mechanisms of Nitroarene Degradation (e.g., Dioxygenases, Reductases)

The microbial degradation of nitroaromatic compounds is initiated by specific enzymes that catalyze the initial attack on the aromatic ring. Two primary classes of enzymes are central to this process: dioxygenases and reductases.

Dioxygenases , particularly Rieske non-heme iron dioxygenases, play a critical role in the aerobic degradation of many nitroarenes. asm.org These multi-component enzyme systems catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate and the release of the nitro group as nitrite. dtic.milresearchgate.net This initial dioxygenation is a key detoxification step. asm.org For example, the degradation of 2,3-dichloronitrobenzene by Diaphorobacter sp. strain JS3051 is initiated by a 2,3-dichloronitrobenzene dioxygenase. nih.govasm.org This enzyme is a Nag-like dioxygenase, indicating its evolutionary relationship to naphthalene (B1677914) dioxygenases. nih.govasm.org

Nitroreductases represent an alternative enzymatic strategy for initiating the breakdown of nitroaromatic compounds. These enzymes catalyze the reduction of the nitro group (-NO2) to a hydroxylamino (-NHOH) or an amino (-NH2) group, typically using NADH or NADPH as a source of reducing equivalents. eaht.orgmdpi.com This reduction can make the aromatic ring more susceptible to subsequent enzymatic attack. While oxidative pathways initiated by dioxygenases are common for dichloronitrobenzenes, reductive pathways are also known for other nitroaromatic compounds. nih.goveaht.org

Elucidation of Novel Metabolic Pathways for 2,3-Dichloro-4-nitrotoluene

While a specific metabolic pathway for 2,3-dichloro-4-nitrotoluene is not explicitly detailed in the provided search results, the degradation pathway for the structurally similar compound 2,3-dichloronitrobenzene (2,3-DCNB) by Diaphorobacter sp. strain JS3051 offers a strong model for its potential breakdown. nih.govasm.org

The proposed pathway for 2,3-dichloro-4-nitrotoluene degradation, based on the 2,3-DCNB model, would likely begin with an initial oxidative attack.

Initial Dioxygenation: A nitroarene dioxygenase would catalyze the addition of two hydroxyl groups to the aromatic ring, with the concurrent removal of the nitro group as nitrite. In the case of 2,3-DCNB, the enzyme 2,3-dichloronitrobenzene dioxygenase (DcbAaAbAcAd) converts it to 3,4-dichlorocatechol (B1202523) (3,4-DCC). nih.govasm.org By analogy, 2,3-dichloro-4-nitrotoluene would likely be converted to a dichlorinated methylcatechol.

Ring Cleavage: The resulting dichlorinated catechol intermediate is then a substrate for ring-cleavage dioxygenases. nih.gov These enzymes break open the aromatic ring, a crucial step in mineralization. For 3,4-DCC, a chlorocatechol 1,2-dioxygenase catalyzes the ortho-cleavage of the ring. nih.govasm.org This yields a chlorinated muconic acid derivative, which can then enter downstream catabolic pathways.

Following ring cleavage, the resulting chlorinated aliphatic intermediates undergo further enzymatic transformations. These steps typically involve a series of reactions such as hydrolysis, dechlorination, and oxidation, which ultimately lead to intermediates of central metabolism, like those of the tricarboxylic acid (TCA) cycle. nih.gov In the degradation of 2,3-DCNB by Diaphorobacter sp. strain JS3051, a gene cluster homologous to the clc operon from Pseudomonas knackmussii B13 is responsible for the catabolism of the 3,4-dichlorocatechol intermediate. nih.govasm.org

Evolutionary Adaptation of Microbial Catabolic Pathways to Xenobiotics

The metabolic pathways for the degradation of xenobiotic compounds like dichloronitrotoluenes are believed to be relatively recent evolutionary developments. nih.govresearchgate.net Microorganisms have adapted to these man-made chemicals by recruiting and modifying enzymes and genetic modules from pre-existing pathways for naturally occurring aromatic compounds. nih.govnih.gov

Several genetic mechanisms contribute to this rapid evolution:

Gene Transfer: Horizontal gene transfer allows for the acquisition of entire gene clusters encoding degradative pathways. oup.com

Mutation and Diversification: Point mutations in the genes encoding key enzymes, such as dioxygenases, can alter their substrate specificity, allowing them to act on novel xenobiotic compounds. nih.govnih.gov For example, a single amino acid residue at position 204 in the 2,3-dichloronitrobenzene dioxygenase was found to be crucial for its substrate specificity. nih.govasm.org

Patchwork Assembly: Catabolic pathways for xenobiotics are often assembled in a "patchwork" fashion, combining enzymes and modules from different ancestral pathways. asm.orgnih.gov The pathway for 2,3-DCNB degradation in Diaphorobacter sp. JS3051 likely evolved from an ancestral naphthalene degradation pathway and a chlorocatechol pathway. nih.govasm.org

This evolutionary plasticity enables microbial communities to respond to the introduction of novel chemical pollutants into the environment. nih.govresearchgate.net

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2,3-dichloro-4-nitrotoluene, key abiotic mechanisms include photolysis and hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light. In aqueous environments, nitrotoluenes are susceptible to photochemical degradation. nih.gov For instance, the photocatalytic degradation of nitrotoluene isomers in the presence of titanium dioxide (TiO2) has been shown to be an effective treatment method. nih.gov This process can lead to the formation of hydroxylated aromatic intermediates. nih.gov

In the atmosphere, the degradation of similar nitroaromatic compounds is influenced by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. nih.govnilu.no The atmospheric lifetime of these compounds can vary significantly based on the concentration of these radicals and other atmospheric conditions. For example, the atmospheric lifetime of trans-2-hexenal (B146799) due to reaction with Cl atoms was estimated to be 9 hours in coastal regions. nih.gov While specific data for 2,3-dichloro-4-nitrotoluene is limited, the principles of atmospheric degradation of related compounds suggest that similar radical-initiated oxidation processes would be significant. nilu.norsc.orgresearchgate.net

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of chlorinated nitroaromatic compounds can be influenced by the number and position of chlorine atoms. For some related compounds, such as 2,3,6-trichloro-4-nitrotoluene, hydrolysis can lead to dimerization rather than simple breakdown. tandfonline.com Chemical hydrolysis is generally not considered a major degradation pathway for many nitrotoluenes in aquatic environments. nih.gov However, under specific conditions, such as in the presence of strong alkaline solutions, hydrolysis of chloro nitrocompounds can occur. icheme.org

Environmental Distribution and Transport Studies

The distribution and movement of 2,3-dichloro-4-nitrotoluene in the environment are governed by its physical and chemical properties and its interactions with different environmental compartments.

Dinitrotoluene (DNT) isomers have been detected in industrial effluents, with one source discharging up to 150 kg of DNT isomers in a single day. researchgate.net Monitoring of seawater has revealed daily discharges of approximately 76 kg of DNT isomers. researchgate.net Specifically, 2,3-DNT has been detected in seawater. researchgate.net Effluents from various industries, including coal mining, iron and steel manufacturing, and organic chemical manufacturing, have been found to contain dinitrotoluenes. nih.gov For example, wastewater from a nitrobenzene (B124822) plant was found to contain 2,6-dinitrotoluene (B127279) at a concentration of 5 µg/L. nih.gov

Table 1: Occurrence of Dinitrotoluene Isomers in Industrial Effluents

| Industry | Dinitrotoluene Isomer(s) | Concentration |

| Coal Mining | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | 18 µg/L, 30 µg/L |

| Iron and Steel Manufacture | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | 530 µg/L, 47–140 µg/L |

| Organic Chemical Manufacture | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | Mean: 14,000 µg/L, Mean: 3,800 µg/L |

| Foundries | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | Mean: 26 µg/L, Mean: 20 µg/L |

| Textile Mills | 2,6-Dinitrotoluene | 54 µg/L |

| Nitrobenzene Plant | 2,6-Dinitrotoluene | 5 µg/L |

| Munitions Manufacturing | 2,4-Dinitrotoluene | 40 to 48,600 µg/L |

Data compiled from various sources. researchgate.netnih.gov

Sorption, the process by which a chemical binds to a solid, is a key factor controlling the fate of hydrophobic pollutants in water. researchgate.net The mobility of pesticides and other organic compounds in soil is influenced by their adsorption to soil particles. epa.gov For nitroaromatic compounds like 2,4-dinitrotoluene, soil organic matter is a predominant factor controlling sorption. researchgate.net The sorption kinetics can be slow for polar compounds due to strong non-hydrophobic interactions with soil. researchgate.net

The bioconcentration factor (BCF), an indicator of a chemical's tendency to accumulate in aquatic organisms, has been estimated to be low for dinitrotoluene isomers, suggesting a low potential for bioaccumulation. nih.gov However, the adsorption of these compounds to soil and sediment can limit their mobility in the environment. epa.govnih.gov

Advanced Analytical Methodologies for 2,3 Dichloro 4 Nitrotoluene and Its Analogs

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,3-Dichloro-4-nitrotoluene from complex matrices. The choice of technique depends on the analyte's properties, such as volatility, polarity, and thermal stability, as well as the specific requirements of the analysis, including resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of nitroaromatic compounds that may not be suitable for gas chromatography due to low volatility or thermal instability. The development of a robust HPLC method is a systematic process involving the optimization of several critical parameters to achieve the desired separation. researchgate.netnih.gov

The process typically begins with the selection of an appropriate stationary phase, with reversed-phase columns (e.g., C18) being the most common choice for separating moderately polar compounds like dichloronitrotoluenes. researchgate.net Method optimization then focuses on the mobile phase composition. This involves adjusting the ratio of aqueous to organic solvents (like acetonitrile or methanol), controlling the pH with buffers (e.g., acetate buffer), and evaluating the effect of flow rate on resolution and analysis time. nih.govresearchgate.net For instance, an optimized isocratic method for nitrophenols was achieved using an acetate buffer and acetonitrile mobile phase at a high flow rate on a monolithic column, significantly reducing the analysis time to under 3.5 minutes. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to improve separation efficiency for complex mixtures with analytes of varying polarities. nih.govdrawellanalytical.com

Table 1: Key Parameters in HPLC Method Development for Nitroaromatic Compounds

| Parameter | Common Choices/Ranges | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase (C18, C8) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Control retention and selectivity |

| pH/Buffer | 2.5 - 7.5 (for silica-based columns) | Control ionization of acidic/basic analytes |

| Flow Rate | 0.5 - 2.0 mL/min | Optimize efficiency and analysis time |

| Column Temperature | 25 - 40 °C | Affects viscosity, retention, and selectivity |

| Detection | UV-Vis (e.g., 225 nm, 273 nm) | Quantify analytes based on light absorption |

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, ECD, MS)

Gas Chromatography (GC) is a standard and powerful methodology for the analysis of volatile and thermally stable organic compounds, including nitrotoluene isomers and their chlorinated analogs. researchgate.netqueensu.ca The choice of detector is critical and is based on the desired sensitivity and selectivity for the target analytes. gcms.cz

Flame Ionization Detector (FID): The FID is a widely used, universal detector for organic compounds. gcms.cz It offers high sensitivity and a wide linear range but provides little structural information and has lower sensitivity for nitro- and chloro-substituted compounds compared to more specific detectors. researchgate.net

Electron Capture Detector (ECD): The ECD is highly selective and sensitive to electrophilic compounds, particularly those containing halogens, making it exceptionally well-suited for the analysis of chlorinated nitroaromatics like 2,3-Dichloro-4-nitrotoluene. queensu.cagcms.cz

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a powerful detector, providing not only quantification but also detailed structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netbibliotekanauki.pl This makes GC-MS an invaluable tool for the unambiguous identification of isomers and unknown compounds in a mixture. nih.govlatrobe.edu.au Studies comparing GC-FID and GC-MS for quantifying nitrotoluene isomers have shown that while both methods are effective, GC-MS provides definitive identification, which is crucial when analyzing complex isomer mixtures. researchgate.netbibliotekanauki.pl

Table 2: Comparison of Common GC Detectors for Dichloronitrotoluene Analysis

| Detector | Specificity | Sensitivity (Approx.) | Key Advantage |

|---|---|---|---|

| FID | Universal (most organic compounds) | ~0.1 ng | Robust and reliable for general purposes |

| ECD | Selective (electrophilic/halogenated compounds) | ~0.01 pg | High sensitivity for chlorinated compounds |

| MS | Universal (provides mass spectrum) | ~1-10 pg (scan mode) | Provides structural information for identification |

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. nih.govijcrt.org In a research context, TLC is frequently used to monitor the progress of chemical reactions, assess the purity of synthesized compounds like 2,3-Dichloro-4-nitrotoluene, and determine the optimal solvent system for a larger-scale column chromatography separation. ijcrt.orgwjpls.org

The principle involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel or alumina. ijcrt.org A solvent or solvent mixture (the mobile phase) is then allowed to travel up the plate via capillary action. Separation occurs because different components travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. wjpls.org For nitroaromatic compounds, a common mobile phase might be a mixture of nonpolar and polar solvents like benzene (B151609), acetone, and ethanol. ijcps.org Visualization is typically achieved under UV light, as many aromatic compounds are UV-active. nih.gov

Table 3: Example TLC System for Nitroaromatic Compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G coated on a glass plate |

| Mobile Phase | Benzene: Acetone: Ethyl Alcohol (8:1:1 v/v/v) |

| Development | In a presaturated chamber to a distance of 10 cm |

| Detection | Visualization under UV light or by chemical derivatization |

Capillary Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Capillary Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines the advantages of both liquid and gas chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. dtic.mil This state of matter exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which can lead to high-efficiency separations and faster analysis times compared to HPLC. americanpharmaceuticalreview.com

SFC is particularly valuable for the analysis of complex mixtures and offers a different selectivity compared to reversed-phase HPLC, making it a powerful complementary tool. americanpharmaceuticalreview.com The solvating power of the supercritical CO₂ can be modified by adding small amounts of organic solvents (modifiers) like methanol, allowing for the separation of a wide range of compounds, including nitroaromatics. dtic.mil The separation can be fine-tuned by adjusting parameters such as pressure and temperature, which alter the density and solvating properties of the mobile phase. americanpharmaceuticalreview.com While still underutilized in some fields, SFC is a promising "green" technique due to its reduced consumption of organic solvents. americanpharmaceuticalreview.comnih.gov

Spectroscopic and Spectrometric Characterization Techniques (Methodological Focus)

Spectroscopic techniques are indispensable for the structural elucidation of molecules like 2,3-Dichloro-4-nitrotoluene. These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding arrangement.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. msu.edu Covalent bonds within a molecule are not rigid; they can stretch and bend at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. msu.edu This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. nih.gov

For 2,3-Dichloro-4-nitrotoluene, IR and Raman spectra would exhibit characteristic absorption bands corresponding to its key structural features. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to make complete vibrational assignments for complex molecules. researchgate.netresearchgate.net

Table 4: Characteristic Vibrational Frequencies for 2,3-Dichloro-4-nitrotoluene Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ Group | Asymmetric Stretching | ~1520 - 1560 |

| NO₂ Group | Symmetric Stretching | ~1340 - 1355 |

| Aromatic Ring | C=C Stretching | ~1450 - 1600 |

| Aromatic Ring | C-H Stretching | ~3000 - 3100 |

| Methyl Group | C-H Stretching | ~2850 - 3000 |

| C-Cl Bond | C-Cl Stretching | ~700 - 800 |

Note: Expected wavenumber ranges are approximate and based on data for analogous compounds like chloro- and nitrotoluenes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. researchgate.net For a compound like 2,3-Dichloro-4-nitrotoluene, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide crucial data for confirming its specific isomeric structure.

In the ¹H NMR spectrum of 2,3-Dichloro-4-nitrotoluene, the chemical shifts and coupling patterns of the aromatic protons and the methyl group protons are key identifiers. The aromatic region would be expected to show two distinct signals for the two aromatic protons. The proton at position 5, being ortho to the electron-withdrawing nitro group, would appear at a downfield chemical shift. The proton at position 6 would appear at a slightly more upfield position. These two aromatic protons would exhibit a coupling pattern, appearing as doublets due to spin-spin coupling. The methyl group protons would appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,3-Dichloro-4-nitrotoluene, seven distinct signals would be expected, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (two chlorine atoms, a nitro group, and a methyl group). Carbons bonded to the electronegative chlorine and nitro groups would be significantly deshielded and appear at downfield chemical shifts. libretexts.org The carbon of the methyl group would resonate at a characteristic upfield chemical shift.

Predicted NMR Data for 2,3-Dichloro-4-nitrotoluene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H (Position 5) | 7.8 - 8.2 | - |

| Aromatic H (Position 6) | 7.4 - 7.7 | - |

| Methyl H (-CH₃) | 2.4 - 2.6 | - |

| Aromatic C (C1) | - | ~135 |

| Aromatic C (C2) | - | ~133 |

| Aromatic C (C3) | - | ~128 |

| Aromatic C (C4) | - | ~148 |

| Aromatic C (C5) | - | ~125 |

| Aromatic C (C6) | - | ~130 |

| Methyl C (-CH₃) | - | ~20 |

Note: The predicted chemical shifts are estimates based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For 2,3-Dichloro-4-nitrotoluene, electron ionization (EI) is a common ionization method that generates a molecular ion (M⁺) and a series of fragment ions.

The molecular ion peak would confirm the molecular weight of the compound. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak for 2,3-Dichloro-4-nitrotoluene would appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio, confirming the presence of two chlorine atoms.

Electron ionization is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing it to fragment in a predictable manner. wikipedia.org The study of these fragments provides valuable structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govnih.gov

Expected Mass Spectrometry Fragmentation for 2,3-Dichloro-4-nitrotoluene

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss |

| [C₇H₅Cl₂NO₂]⁺ (Molecular Ion) | 205/207/209 | - |

| [C₇H₅Cl₂O]⁺ | 175/177/179 | NO |

| [C₇H₅Cl₂]⁺ | 159/161/163 | NO₂ |

| [C₆H₂Cl₂]⁺ | 144/146/148 | NO₂, CH₃ |

Note: The m/z values are shown for the most abundant isotopes and will exhibit isotopic patterns due to the presence of chlorine.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are essential for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating, identifying, and quantifying compounds in various matrices. impactfactor.org

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like 2,3-Dichloro-4-nitrotoluene. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly sensitive and specific, making it ideal for trace analysis of environmental pollutants, including chlorinated and nitrated aromatic compounds. epa.gov

LC-MS is used for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. uab.edu In the context of 2,3-Dichloro-4-nitrotoluene, LC-MS would be the method of choice for identifying its metabolites. nih.gov Metabolic processes often introduce polar functional groups (e.g., hydroxyl, carboxyl) to the parent compound, making the metabolites less volatile and more suitable for LC separation. The mass spectrometer then provides molecular weight and structural information for the identification of these biotransformation products. nih.gov

Quantitative Analysis and Method Validation for Research Purposes

For research purposes, it is often necessary to determine the exact concentration of a compound in a sample. This requires the development and validation of a quantitative analytical method. science.gov Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable and accurate results. wjarr.com

A quantitative method for 2,3-Dichloro-4-nitrotoluene, typically using GC-MS or LC-MS, would involve creating a calibration curve. This is done by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve.

Method validation involves assessing several key parameters to demonstrate the method's performance and reliability. gavinpublishers.com

Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for Trace Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration (spiked sample). | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 15% |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. | No interference at the retention time of the analyte |

Theoretical and Computational Studies of 2,3 Dichloro 4 Nitrotoluene

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. Although specific data for 2,3-dichloro-4-nitrotoluene is absent, studies on isomers such as 2-chloro-4-nitrotoluene (B140621), 4-chloro-2-nitrotoluene (B43163), and 2,6-dichloro-4-nitrotoluene offer a solid foundation for understanding its molecular characteristics. nih.gov

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

DFT and ab initio methods are instrumental in determining the electronic structure of molecules. For halogenated and nitrated toluene (B28343) derivatives, these calculations typically involve geometry optimization to find the most stable molecular conformation and subsequent analysis of electronic properties.

For instance, studies on 2-chloro-5-nitrotoluene (B86962) using DFT (specifically the B3LYP functional) and ab initio (Hartree-Fock) methods with a 6-311++G(d,p) basis set have been performed to calculate its molecular geometry and vibrational frequencies. Similar calculations for 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene using the B3LYP method with a 6-31G* basis set have also been reported. nih.gov These studies reveal how the substituent groups (chlorine, nitro, and methyl) influence the electron distribution and geometry of the benzene (B151609) ring. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from these studies indicate that charge transfer occurs within the molecules. nih.gov

Based on these analogous compounds, it can be expected that DFT and ab initio calculations for 2,3-dichloro-4-nitrotoluene would provide detailed information on its bond lengths, bond angles, and dihedral angles. The presence of two adjacent chlorine atoms and a nitro group would likely lead to significant electronic perturbations within the benzene ring.

Table 1: Representative Calculated Electronic Properties of a Related Chloronitrotoluene Isomer

| Property | Calculated Value | Method | Reference Compound |

| HOMO Energy | -8.914 eV | DFT/B3LYP/6-311++G(d,p) | 2-Amino-4-nitrotoluene |

| LUMO Energy | -5.562 eV | DFT/B3LYP/6-311++G(d,p) | 2-Amino-4-nitrotoluene |

| Energy Gap | 3.352 eV | DFT/B3LYP/6-311++G(d,p) | 2-Amino-4-nitrotoluene |

Note: Data presented is for 2-Amino-4-nitrotoluene as a representative substituted nitrotoluene due to the lack of direct data for 2,3-Dichloro-4-nitrotoluene. This data is intended to be illustrative of the types of properties calculated. researchgate.net

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformation of substituted toluenes is influenced by the steric and electronic interactions between the substituent groups. In 2,6-dichloro-4-nitrotoluene, crystallographic studies have shown that the methyl, chloro, and nitro groups lie very close to the plane of the benzene ring, indicating minimal steric hindrance from the ortho halogen atoms. researchgate.net The nitro group in this isomer is slightly inclined to the benzene ring. researchgate.net The crystal structure is stabilized by weak C-H···O and C-H···Cl hydrogen bonds. researchgate.net

For 2,3-dichloro-4-nitrotoluene, a similar planarity of the substituent groups with respect to the benzene ring can be anticipated. The rotational barrier of the methyl and nitro groups would be a key aspect of its conformational analysis. Intramolecular interactions, such as weak hydrogen bonds between the methyl group hydrogens and the oxygen atoms of the nitro group or adjacent chlorine atom, could play a role in stabilizing certain conformations. Quantum chemical calculations would be essential to quantify the energy differences between various rotational conformers.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are commonly used to predict the vibrational frequencies and intensities of molecules. For related compounds like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene, DFT calculations have been successfully used to assign the fundamental vibrational modes observed in their FTIR and FT-Raman spectra. nih.gov These assignments are aided by normal coordinate analysis based on a scaled quantum mechanical force field. nih.gov

A similar computational approach for 2,3-dichloro-4-nitrotoluene would allow for the prediction of its vibrational spectrum. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, would be expected to show good agreement with experimental data. This would enable a detailed assignment of the vibrational modes associated with the stretching and bending of the C-H, C-C, C-N, N-O, and C-Cl bonds, as well as the torsional modes of the methyl and nitro groups.

Table 2: Representative Calculated Vibrational Frequencies for a Related Chloronitrotoluene Isomer

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference Compound |

| ν(C-Cl) | 685 | 680 | C-Cl stretching | 2-chloro-4-nitrotoluene |

| ν(NO₂) symmetric | 1350 | 1348 | NO₂ symmetric stretching | 2-chloro-4-nitrotoluene |

| ν(NO₂) asymmetric | 1530 | 1525 | NO₂ asymmetric stretching | 2-chloro-4-nitrotoluene |

| ν(C-H) aromatic | 3070-3120 | 3065-3115 | Aromatic C-H stretching | 2-chloro-4-nitrotoluene |

Note: The data is based on studies of 2-chloro-4-nitrotoluene and is presented to illustrate the type of information obtained from vibrational spectroscopy simulations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with surrounding molecules such as solvents or biological macromolecules.

Investigations of Molecular Behavior in Different Environments (e.g., Solvent Effects)

While specific MD simulations for 2,3-dichloro-4-nitrotoluene are not available, studies on similar nitroaromatic compounds like nitrobenzene (B124822) in aqueous solutions offer valuable perspectives. acs.orgnih.gov MD simulations can be employed to understand how the solute molecule interacts with solvent molecules, for instance, through hydrogen bonding between the nitro group and water. acs.orgnih.gov These simulations can reveal details about the solvation shell structure and the dynamics of solvent exchange. For 2,3-dichloro-4-nitrotoluene, MD simulations in various solvents would elucidate how the polarity and hydrogen-bonding capability of the solvent affect its conformational preferences and rotational dynamics of the substituent groups.

Protein-Ligand Interactions in Biodegradation Pathways

The biodegradation of nitrotoluenes is a topic of significant environmental interest. nih.gov Some bacteria are capable of degrading nitrotoluenes through enzymatic pathways. nih.gov For instance, nitrobenzene dioxygenase is an enzyme that can initiate the degradation of nitroaromatic compounds. acs.orgrutgers.edu Molecular dynamics simulations and docking studies can be used to investigate the binding of nitrotoluene derivatives to the active site of such enzymes. These simulations can identify key amino acid residues involved in substrate recognition and binding, often through hydrogen bonding with the nitro group. acs.orgrutgers.edu

In the context of 2,3-dichloro-4-nitrotoluene, MD simulations could be used to model its interaction with enzymes known to be involved in the degradation of chlorinated and nitrated aromatic compounds. Such studies would be crucial for understanding its potential for bioremediation and for predicting the metabolic pathways involved in its breakdown. The simulations would likely show the importance of specific residues in the enzyme's active site for orienting the substrate for catalytic action.

Advanced Applications and Industrial Relevance in Chemical Synthesis Research Perspective

Role as a Synthetic Intermediate

The primary industrial and research value of 2,3-dichloro-4-nitrotoluene lies in its function as a synthetic intermediate. The presence of the nitro group allows for a straightforward reduction to an amino group, transforming the molecule into 2,3-dichloro-4-aminotoluene (or 3,4-dichloro-2-methylaniline). This resulting aniline (B41778) derivative is a key building block for a range of downstream products.

While direct, large-scale industrial use of 2,3-dichloro-4-nitrotoluene for specific, high-volume dyes and pigments is not widely documented, its potential as a precursor is significant from a research and development standpoint. The synthesis of azo dyes, a major class of colorants, relies on the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. nih.gov The reduction of 2,3-dichloro-4-nitrotoluene provides the necessary aromatic amine, 2,3-dichloro-4-aminotoluene.

The presence of two chlorine atoms on the aromatic ring can be advantageous in the design of high-performance pigments. Halogenation of dye molecules is a well-established strategy to enhance properties such as lightfastness, thermal stability, and resistance to solvents and chemicals. Research into the synthesis of halogenated disazo disperse dyes, for example, has demonstrated that chlorinated anilines can be used to produce dyes with excellent fastness properties suitable for demanding applications. docsdrive.com

Table 1: Potential Synthetic Pathway to Azo Dyes

| Step | Reaction | Reactants | Product | Significance of 2,3-Dichloro-4-nitrotoluene |

| 1 | Reduction | 2,3-Dichloro-4-nitrotoluene, Reducing agent (e.g., Fe/HCl) | 2,3-Dichloro-4-aminotoluene | The essential starting material providing the substituted aniline core. |

| 2 | Diazotization | 2,3-Dichloro-4-aminotoluene, NaNO₂, HCl | 2,3-Dichloro-4-methylbenzenediazonium chloride | Formation of the reactive diazonium salt. |

| 3 | Azo Coupling | 2,3-Dichloro-4-methylbenzenediazonium chloride, Coupling component (e.g., a naphthol derivative) | Azo dye with a dichlorinated toluene (B28343) moiety | The chlorine atoms can enhance the stability and coloristic properties of the final dye. |

The specific substitution pattern of 2,3-dichloro-4-aminotoluene would lead to novel dye structures, and research in this area could yield colorants with unique shades and technical properties.

The utility of chlorinated aromatic compounds as intermediates in the synthesis of agrochemicals and pharmaceuticals is well-established. ferroxchem.net Many herbicides, insecticides, and fungicides, as well as active pharmaceutical ingredients (APIs), contain halogenated aromatic rings. These halogens can influence the molecule's biological activity, metabolic stability, and binding affinity to target enzymes or receptors.

While specific examples of commercial agrochemicals or pharmaceuticals directly derived from 2,3-dichloro-4-nitrotoluene are not prevalent in publicly available literature, its potential as a building block is clear. For instance, various chloroanilines are precursors to herbicides. nih.gov The reduction product, 2,3-dichloro-4-aminotoluene, can serve as a starting point for the synthesis of more complex molecules with potential herbicidal or pesticidal activity. For example, 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a key intermediate in the production of the insecticide fipronil. nbinno.com This highlights the importance of polysubstituted anilines in the agrochemical industry.

In the pharmaceutical sector, the synthesis of various drugs involves halogenated anilines. For example, 2,3-dichloroaniline (B127971) is a known intermediate in pharmaceutical synthesis. nih.gov The introduction of a methyl group, as is present in 2,3-dichloro-4-aminotoluene, provides an additional point for chemical modification or can influence the steric and electronic properties of the final drug molecule. Research into new derivatives starting from 2,3-dichloro-4-aminotoluene could lead to the discovery of novel bioactive compounds.

Table 2: Potential Applications in Agrochemical and Pharmaceutical Synthesis

| Area | Potential Application | Synthetic Rationale |

| Agrochemicals | Precursor to novel herbicides or insecticides. | The dichlorinated toluene moiety can be a key structural feature for biological activity. |

| Pharmaceuticals | Building block for new active pharmaceutical ingredients (APIs). | The specific substitution pattern can be explored for structure-activity relationship (SAR) studies. |

Development of New Materials and Functional Molecules

From a research perspective, 2,3-dichloro-4-nitrotoluene and its derivatives are of interest in the development of new materials and functional molecules. The electron-withdrawing nature of the nitro group and the chlorine atoms, combined with the electron-donating methyl group, creates a molecule with interesting electronic properties.

Upon conversion to the corresponding aniline or other derivatives, this compound can be incorporated into larger molecular structures such as polymers or organic electronic materials. Dihalogenated aromatic compounds are used in the synthesis of π-conjugated quinoidal molecules, which are of interest for applications in organic electronics. mdpi.com The specific substitution pattern of 2,3-dichloro-4-nitrotoluene could be exploited to fine-tune the electronic and optical properties of such materials.

Furthermore, the presence of multiple reactive sites allows for the synthesis of complex, three-dimensional molecules. Research in the area of functional organic materials is constantly seeking new building blocks to create molecules with tailored properties, and 2,3-dichloro-4-nitrotoluene represents a potentially valuable, yet underexplored, starting material.

Process Chemistry and Scale-Up Considerations (Academic Focus)

The industrial synthesis of 2,3-dichloro-4-nitrotoluene itself, and its subsequent conversion to other products, presents several challenges and considerations from a process chemistry and scale-up perspective. The nitration of dichlorotoluenes is a key step, and achieving the desired regioselectivity can be difficult. The nitration of 1,2-dichlorobenzene, a related starting material, typically yields a mixture of isomers, and specialized reaction conditions, such as the use of a mixed acid system containing phosphoric acid, may be required to favor the formation of the desired isomer. google.com

Table 3: Key Process Chemistry Considerations

| Process Step | Key Challenges | Potential Solutions |